XLogP3 Lipophilicity Advantage Over the 3,4-Dimethoxyphenyl Analog
The target compound incorporates an additional methoxy substituent at the 5-position of the phenyl ring compared to its 3,4-dimethoxyphenyl analog (CAS 1021209-61-9). This difference directly impacts the predicted partition coefficient, with the target compound displaying a higher XLogP3, which can be critical for optimizing logD for specific target binding pockets or cellular permeability [1]. The dimethoxy analog has a lower molecular weight (429.5 g/mol) and consequently a reduced calculated XLogP3 .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: XLogP3 = 2.5 (estimated from PubChem computed properties for C21H23N3O5S) |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 (PubChem release 2025.09.15) |
Why This Matters
A 0.6 log unit increase in lipophilicity can significantly shift membrane permeability and metabolic stability profiles, making the target compound a potentially distinct tool for target classes where lipophilic pockets require additional hydrophobic contacts.
- [1] PubChem Compound Summary for CID 45498626. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45498626 View Source
